molecular formula C10H11IO2 B3012441 2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran CAS No. 508168-22-7

2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran

Cat. No.: B3012441
CAS No.: 508168-22-7
M. Wt: 290.1
InChI Key: PLRNRCGIPZLBQM-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an iodomethyl group at the second position and a methoxy group at the fifth position of the dihydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran typically involves the iodination of a precursor compound. One common method is the iodination of 5-methoxy-2,3-dihydrobenzofuran using iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reactive iodine species.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran undergoes various types of chemical reactions, including:

    Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones.

    Reduction: The compound can be reduced to remove the iodine atom, forming a methyl group.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 2-formyl-5-methoxy-2,3-dihydrobenzofuran.

    Reduction: Formation of 2-methyl-5-methoxy-2,3-dihydrobenzofuran.

    Substitution: Formation of 2-(hydroxymethyl)-5-methoxy-2,3-dihydrobenzofuran or 2-(aminomethyl)-5-methoxy-2,3-dihydrobenzofuran.

Scientific Research Applications

2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-5-methoxy-2,3-dihydrobenzofuran
  • 2-(Chloromethyl)-5-methoxy-2,3-dihydrobenzofuran
  • 2-(Hydroxymethyl)-5-methoxy-2,3-dihydrobenzofuran

Uniqueness

2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran is unique due to the presence of the iodomethyl group, which is more reactive than bromomethyl or chloromethyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for more efficient and selective transformations.

Properties

IUPAC Name

2-(iodomethyl)-5-methoxy-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-4,9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRNRCGIPZLBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(C2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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